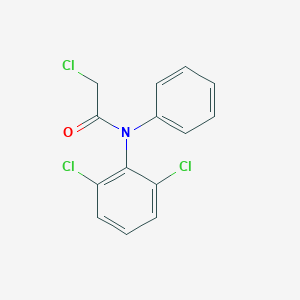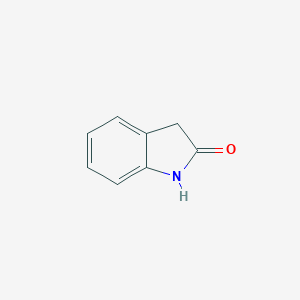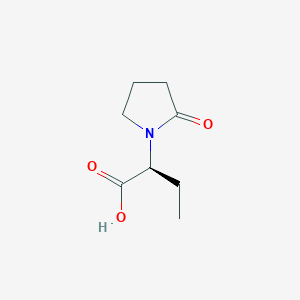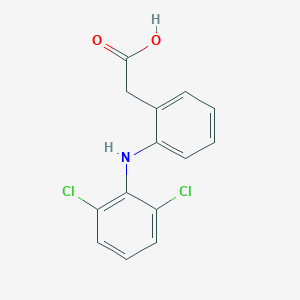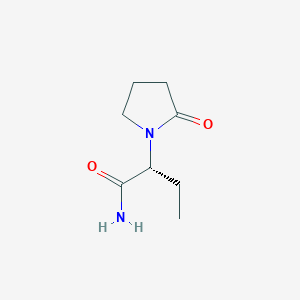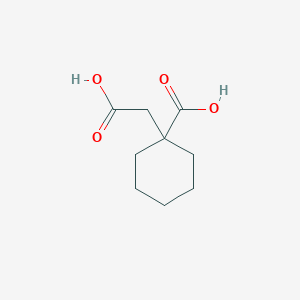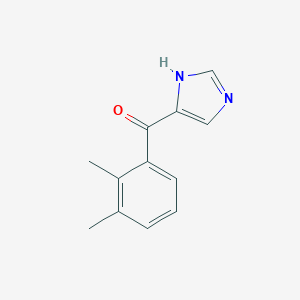
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
Vue d'ensemble
Description
“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is an organic compound with the molecular weight of 200.24 . It is used in the synthetic preparation of dexmedetomidine from medetomidine intermediate . It is also used as an intermediate in drug synthesis and organic synthesis .
Synthesis Analysis
The synthesis of “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is complex and involves multiple steps . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)acetone imine to produce (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to obtain the target product .Molecular Structure Analysis
The molecular structure of “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is represented by the InChI code: 1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” are complex and involve multiple steps . The reaction mixture is stirred and cooled to -1 to -3°C. The precipitate is separated by filtration and washed with cold (0-5°C) 96% ethanol .Physical And Chemical Properties Analysis
“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is a solid at room temperature . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Antibacterial Properties
A study by Chandra et al. (2020) explored the synthesis and antibacterial activities of 1-(aryl)-2-(1H-imidazol-1-yl)methanones. Among the synthesized compounds, one exhibited high antibacterial activity, indicating the potential of such compounds in developing new antibiotics.
Synthesis and Potential Use in Luminescence Sensing
Research by Shi et al. (2015) focused on the synthesis of lanthanide(III)-organic frameworks using a compound related to (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. These frameworks showed sensitivity to benzaldehyde derivatives, suggesting applications in fluorescence sensing.
Antimicrobial and Antimycobacterial Activities
A series of compounds including [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were studied by Narasimhan et al. (2011) for their antimicrobial and antimycobacterial properties. Some compounds showed significant activity, highlighting the potential for medical applications in treating infections.
Antiproliferative Activity Against Cancer
Mullagiri et al. (2018) synthesized and evaluated a series of new (1H-benzo[d]imidazol-2-yl)/(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates for antiproliferative activity on human cancer cell lines. Some compounds exhibited considerable cytotoxicity, indicating potential in cancer therapy. (Mullagiri et al., 2018)
Crystal Structure Analysis
The crystal structure of related compounds was studied by Wang et al. (2017) and Sokol et al. (2011). These studies provide insights into the structural aspects of these compounds, which is essential for understanding their interactions and potential applications.
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized a series of novel derivatives and evaluated them for antioxidant and antimicrobial activities. Some compounds displayed high activity against various bacterial strains, underscoring their potential in antimicrobial applications. (Bassyouni et al., 2012)
Safety And Hazards
The safety information for “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is not fully evaluated . It may cause irritation and sensitization to the human body . During operation and use, safety operating procedures should be followed, and appropriate personal protective measures, such as wearing protective glasses and gloves, should be taken .
Orientations Futures
“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is widely used in the pharmaceutical field as a drug intermediate and raw material for organic synthesis . It has anti-inflammatory, antitumor, and antibacterial pharmacological activities . Therefore, its future directions may involve further exploration of its potential uses in drug synthesis and organic synthesis .
Propriétés
IUPAC Name |
(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMJMOMMINVJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577819 | |
| Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone | |
CAS RN |
91874-85-0 | |
| Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



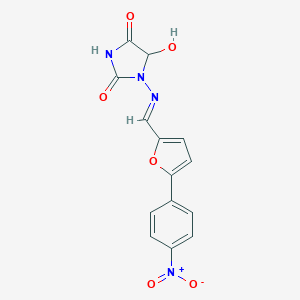


![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
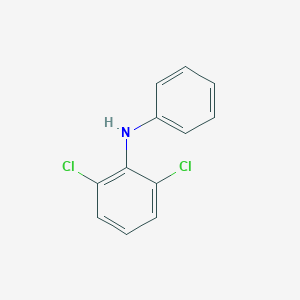
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
